5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a carboxamide group, a chloro group, and a thieno[2,3-d]pyrimidin-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route starts with the preparation of the thieno[2,3-d]pyrimidin-4-one core, which can be synthesized via a cyclization reaction involving a thiophene derivative and a suitable nitrile compound under acidic conditions. The subsequent steps involve:
Chlorination: Introduction of the chloro group using reagents like thionyl chloride or phosphorus pentachloride.
Amidation: Formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine, often facilitated by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification systems such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thieno[2,3-d]pyrimidin-4-one moiety can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles (e.g., amines, thiols) under nucleophilic substitution conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic or neutral conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The thieno[2,3-d]pyrimidin-4-one moiety is particularly interesting for its bioactivity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene and thieno[2,3-d]pyrimidin-4-one structures.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the protein’s conformation and function.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another compound with a chloro and a heterocyclic structure, used primarily as a biocide.
2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl derivatives: Compounds with similar core structures but different substituents, studied for various biological activities.
Uniqueness
5-chloro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring with a thieno[2,3-d]pyrimidin-4-one moiety, providing a distinct set of chemical and biological properties
Properties
IUPAC Name |
5-chloro-N-[2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S2/c1-8-17-13-9(4-7-21-13)14(20)18(8)6-5-16-12(19)10-2-3-11(15)22-10/h2-4,7H,5-6H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZKUENOMKJPIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CS2)C(=O)N1CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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